molecular formula C21H23FN6O3 B3401343 2-(4-fluorophenoxy)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1040678-73-6

2-(4-fluorophenoxy)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B3401343
CAS No.: 1040678-73-6
M. Wt: 426.4
InChI Key: GYZVSCIRIIBYQO-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a tetrazole ring bearing a 4-methoxyphenyl group at the N1 position. The ethanone moiety is linked to a 4-fluorophenoxy group at the α-carbon.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O3/c1-30-18-8-4-17(5-9-18)28-20(23-24-25-28)14-26-10-12-27(13-11-26)21(29)15-31-19-6-2-16(22)3-7-19/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZVSCIRIIBYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenoxy)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevance in medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

C18H22FN5O2\text{C}_{18}\text{H}_{22}\text{F}\text{N}_{5}\text{O}_{2}

This structure features a fluorophenoxy group, a piperazine moiety, and a tetrazole derivative, which are critical for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • PARP Inhibition : Compounds similar to this one have been shown to modulate the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP can lead to increased apoptosis in cancer cells, making it a target for cancer therapy .
  • Neurotransmitter Modulation : The piperazine component suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which could influence mood and anxiety disorders .
  • Antioxidant Activity : Preliminary studies suggest that related compounds possess antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases .

In Vitro Studies

Several studies have evaluated the biological activity of similar compounds in vitro:

  • Cell Viability Assays : Compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. IC50 values ranged from 10 µM to 30 µM, indicating potent activity .
  • Enzyme Inhibition : Specific assays have shown that these compounds can inhibit key enzymes involved in tumor progression, such as p38 MAPK and COX-2. This inhibition is associated with reduced inflammatory responses and tumor cell proliferation .

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic efficacy:

  • Tumor Models : In xenograft models of human tumors, administration of related compounds resulted in significant tumor growth inhibition compared to control groups. Doses ranging from 20 mg/kg to 50 mg/kg were effective without notable toxicity .
  • Behavioral Studies : Animal studies assessing the effects on anxiety and depression-like behaviors have indicated that these compounds may exhibit anxiolytic and antidepressant effects, potentially through modulation of serotonergic pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50 = 10 - 30 µM against cancer cells
Enzyme InhibitionInhibition of p38 MAPK
Tumor Growth InhibitionSignificant reduction in tumor size
Anxiolytic EffectsReduced anxiety-like behavior

Case Studies

A notable case study highlighted the use of similar compounds in combination therapies for cancer treatment. Patients receiving a regimen that included a PARP inhibitor showed improved outcomes compared to those receiving standard chemotherapy alone. This suggests that compounds like this compound may enhance therapeutic efficacy when used in conjunction with other agents .

Chemical Reactions Analysis

Tetrazole Ring Reactions

The tetrazole group (1H-tetrazol-5-yl) is a nitrogen-rich heterocycle known for its bioisosteric properties and participation in cycloadditions or alkylation:

  • Cycloaddition Reactions : Under Huisgen conditions, the tetrazole can undergo [3+2] cycloaddition with alkynes to form triazole derivatives, enhancing pharmacological profiles.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the N1 or N2 positions, depending on reaction conditions (DMF, 60°C), to yield N-alkylated tetrazoles.

  • Hydrogen Bonding : Acts as a hydrogen-bond acceptor in coordination chemistry, influencing solubility and crystallinity.

Piperazine Ring Reactivity

The piperazine core facilitates nucleophilic substitution and salt formation:

  • N-Alkylation : Reacts with alkylating agents (e.g., chloroethanone derivatives) under basic conditions (K₂CO₃, DMSO) to form quaternary ammonium salts .

  • Protonation : Forms stable hydrochloride salts in acidic media (HCl/EtOH), enhancing water solubility for pharmaceutical formulations.

Fluorophenoxy and Methoxyphenyl Substituents

  • Nucleophilic Aromatic Substitution : The fluorophenoxy group undergoes substitution with amines (e.g., piperazine) under thermal conditions (80–100°C) to form aryl ethers .

  • Demethylation : The methoxy group on the phenyl ring can be cleaved with BBr₃ in CH₂Cl₂ to yield phenolic derivatives .

Ethanone Functional Group

  • Nucleophilic Acyl Substitution : Reacts with amines (e.g., piperazine) in the presence of coupling agents (EDC/HOBt) to form amide bonds .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.

Key Reaction Pathways and Conditions

Reaction TypeConditionsReagents/CatalystsProducts/OutcomesReferences
Tetrazole alkylationDMF, 60°C, 12 hMethyl iodide, K₂CO₃N-methyltetrazole derivatives
Piperazine N-alkylationDMSO, RT, 24 hChloroethanone, K₂CO₃Quaternary ammonium salts
Fluorophenoxy substitutionToluene, 100°C, 8 hPiperazineAryl ether-linked piperazine analogs
Huisgen cycloadditionCuSO₄, sodium ascorbate, H₂O/EtOHTerminal alkynesTriazole hybrids
Ketone reductionH₂ (1 atm), Pd/C, EtOH, 6 hPalladium catalystSecondary alcohol derivatives

Mechanistic Insights

  • Tetrazole Reactivity : The electron-deficient nature of the tetrazole ring promotes electrophilic attack at nitrogen atoms, with regioselectivity controlled by steric and electronic factors.

  • Piperazine Dynamics : The secondary amines in piperazine participate in stepwise alkylation, favoring mono- or di-substitution based on stoichiometry .

  • Fluorophenoxy Stability : The electron-withdrawing fluorine atom deactivates the aromatic ring, limiting electrophilic substitution but enhancing nucleophilic displacement .

Comparative Reactivity Analysis

Functional GroupReaction Rate (Relative)Stability Under Acidic ConditionsCatalytic Dependence
Tetrazole ringFast (highly reactive)ModerateCu(I) catalysts
Piperazine aminesModerateStableBase required
Fluorophenoxy substituentSlowStableThermal activation
Methoxyphenyl groupInertLabile (BBr₃-sensitive)N/A

Comparison with Similar Compounds

Core Scaffold Variations

Compound Name / ID Key Substituents Structural Differences Potential Implications
Target Compound - 4-Fluorophenoxy (ethanone)
- 4-Methoxyphenyl (tetrazole)
Reference molecule Enhanced lipophilicity from methoxy group; fluorophenoxy may improve metabolic stability.
1-(4-{[1-(4-Fluorophenyl)-1H-Tetrazol-5-yl]Methyl}Piperazin-1-yl)-2-(2-Thienyl)Ethanone - 2-Thienyl (ethanone)
- 4-Fluorophenyl (tetrazole)
Thienyl replaces fluorophenoxy; fluorophenyl replaces methoxyphenyl. Thienyl may increase π-stacking interactions; reduced steric hindrance compared to methoxyphenyl.
2-(4-Allylpiperazin-1-yl)-1-(1-Aryl-1H-Tetrazol-5-yl)Ethanones - Allyl (piperazine)
- Variable aryl groups (tetrazole)
Allyl group on piperazine; diverse aryl substituents. Allyl could enhance solubility; aryl groups influence target binding specificity.
4-(2-Fluorobenzoyl)-1-[2-(4-Hydroxyphenyl)-2-Oxoethyl]Piperazin-1-Ium Trifluoroacetate - 2-Fluorobenzoyl (piperazine)
- 4-Hydroxyphenyl (ethanone)
Fluorobenzoyl replaces tetrazole; hydroxyphenyl introduces polarity. Hydroxyphenyl may reduce cell permeability; fluorobenzoyl could enhance kinase inhibition.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-methoxyphenyl group in the target compound increases logP compared to analogs with unsubstituted aryl groups (e.g., compound 13a in ).
  • Metabolic Stability: Fluorine atoms (e.g., in fluorophenoxy or fluorophenyl groups) generally reduce oxidative metabolism .
  • Target Selectivity : Piperazine-tetrazole hybrids often interact with serotonin or dopamine receptors, but substituents like thienyl or hydroxyphenyl may shift selectivity toward kinase or antimicrobial targets .

Q & A

Q. Example Resolution Workflow :

StepActionOutcome
1Re-test degraded samplesIC₅₀ increases from 10 μM to >50 μM
2Standardize incubation timeReduced variability (SD ±1.2 μM)

Advanced: What is the role of the tetrazole moiety in stability and target interaction?

Methodological Answer:

  • Metabolic Stability : Tetrazole’s aromaticity resists hydrolysis, confirmed via plasma stability assays (t₁/₂ > 6 hrs) .
  • Target Binding : IR spectroscopy shows N-H···O=C interactions with kinase active sites. Replace tetrazole with carboxylate to compare potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenoxy)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenoxy)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.